Synthetic Yield Advantage in Optimized SNAr Protocol vs. Unoptimized Method
The synthetic yield for 2-chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine can vary dramatically based on the chosen reaction conditions. An optimized protocol using N-ethyl-N,N-diisopropylamine (DIPEA) in DMSO at 60°C achieves a 90% yield . In contrast, an unoptimized route using ethanol as a solvent at -10°C yields only 26% [1]. This data underscores that for procurement purposes, the value of this specific intermediate is fully realized only when used in optimized, literature-supported synthetic pathways; a poor yield is a result of suboptimal reaction design, not an inherent limitation of the compound's utility.
| Evidence Dimension | Reaction Yield |
|---|---|
| Target Compound Data | 90% yield |
| Comparator Or Baseline | Unoptimized synthesis of target compound: 26% yield |
| Quantified Difference | 3.5-fold higher yield |
| Conditions | Optimized: DIPEA, DMSO, 60°C, 16h ; Unoptimized: Ethanol, -10°C [1] |
Why This Matters
This directly impacts the cost-efficiency and feasibility of large-scale or multi-step synthetic projects.
- [1] chem960.com. 2-氯-n-(5-甲基-1H-吡唑-3-基)嘧啶-4-胺的合成路线有哪些? View Source
